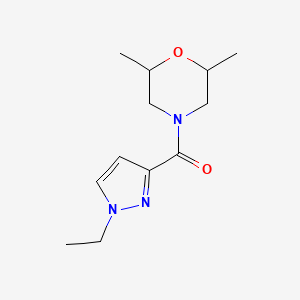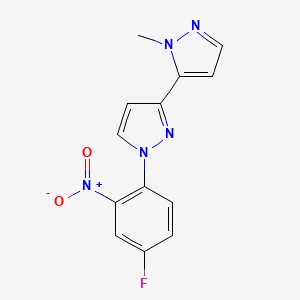![molecular formula C22H15BrN2O B10908426 3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908426.png)
3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE: is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE typically involves multi-step organic reactions. One common method includes the condensation of 3-(1,3-benzoxazol-2-yl)aniline with 4-bromobenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may inhibit certain enzymes or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-CHLOROPHENYL)-2-PROPENYLIDENE]AMINE
- N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-FLUOROPHENYL)-2-PROPENYLIDENE]AMINE
Uniqueness
The presence of the bromophenyl group in N-[3-(1,3-BENZOXAZOL-2-YL)PHENYL]-N-[(E,2E)-3-(4-BROMOPHENYL)-2-PROPENYLIDENE]AMINE distinguishes it from its analogs, potentially enhancing its reactivity and biological activity. This unique structural feature may contribute to its specific interactions with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C22H15BrN2O |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
(E)-N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-bromophenyl)prop-2-en-1-imine |
InChI |
InChI=1S/C22H15BrN2O/c23-18-12-10-16(11-13-18)5-4-14-24-19-7-3-6-17(15-19)22-25-20-8-1-2-9-21(20)26-22/h1-15H/b5-4+,24-14? |
InChI Key |
FTJNKMIPBWPXJL-FGPAFIPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=C/C=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N=CC=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(2E,5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B10908344.png)
![methyl 1-ethyl-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908347.png)
![N-[4-(3,5-dinitrophenoxy)phenyl]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B10908358.png)
![4-bromo-N-[3-({(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B10908360.png)

![N-cyclopropyl-2-{[2-(difluoromethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10908364.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3-methylpiperidin-1-yl)propan-1-one](/img/structure/B10908377.png)


![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908389.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10908396.png)
![N-benzyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10908403.png)
![N-[(E)-{5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908413.png)
